5,5-Dimethyl-1,3-thiazolidine-2-thione

Organic synthesis Thorpe–Ingold effect Ring-closure mechanism

5,5-Dimethyl-1,3-thiazolidine-2-thione (CAS 64050-49-3; molecular formula C₅H₉NS₂; molecular weight 147.26 Da) is a gem‑dimethyl‑substituted heterocyclic thione belonging to the thiazolidine‑2‑thione family. It features a saturated five‑membered ring bearing two methyl groups at the 5‑position and a thione (C=S) functionality at the 2‑position, distinguishing it from N‑substituted, 4‑substituted, and 4,5‑disubstituted analogs.

Molecular Formula C5H9NS2
Molecular Weight 147.3 g/mol
CAS No. 64050-49-3
Cat. No. B12681725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-1,3-thiazolidine-2-thione
CAS64050-49-3
Molecular FormulaC5H9NS2
Molecular Weight147.3 g/mol
Structural Identifiers
SMILESCC1(CNC(=S)S1)C
InChIInChI=1S/C5H9NS2/c1-5(2)3-6-4(7)8-5/h3H2,1-2H3,(H,6,7)
InChIKeyNXQRDNULRQLSBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Dimethyl-1,3-thiazolidine-2-thione (CAS 64050-49-3): Compound Identity and Structural Scope for Procurement Evaluation


5,5-Dimethyl-1,3-thiazolidine-2-thione (CAS 64050-49-3; molecular formula C₅H₉NS₂; molecular weight 147.26 Da) is a gem‑dimethyl‑substituted heterocyclic thione belonging to the thiazolidine‑2‑thione family . It features a saturated five‑membered ring bearing two methyl groups at the 5‑position and a thione (C=S) functionality at the 2‑position, distinguishing it from N‑substituted, 4‑substituted, and 4,5‑disubstituted analogs. The compound is listed under the NSC inventory as NSC‑49348 and is commercially supplied primarily as a research‑grade building block [1]. Its unique substitution pattern is mechanistically significant: the gem‑dimethyl motif arises via a Thorpe–Ingold‑driven aziridine‑1‑carbodithioate intermediate, a pathway unavailable to mono‑substituted or 4,4‑disubstituted isomers [2].

Why 5,5-Dimethyl-1,3-thiazolidine-2-thione Cannot Be Replaced by a Generic Thiazolidine-2-thione


Thiazolidine‑2‑thiones are not interchangeable because the position and nature of ring substitution fundamentally dictate both the accessible synthetic route and downstream reactivity [1]. The gem‑dimethyl group at C5 imposes a unique Thorpe–Ingold constraint during ring closure, forcing the reaction through a 2,2‑disubstituted aziridine‑1‑carbodithioate intermediate that is not accessible to 4‑substituted or unsubstituted analogs [2]. This mechanistic bifurcation means that a procurement specification for a 5,5‑disubstituted scaffold cannot be satisfied by a 4,4‑disubstituted or N‑substituted thiazolidine‑2‑thione without altering the entire synthetic sequence. Furthermore, patent literature explicitly distinguishes 5,5‑disubstituted thiazolidine derivatives as a distinct fungicidal class, with activity profiles linked to the gem‑dialkyl substitution pattern rather than to mono‑alkyl or 4‑alkyl variants [3].

Quantitative Differentiation Evidence: 5,5-Dimethyl-1,3-thiazolidine-2-thione vs. Closest Analogs


Synthetic Route Bifurcation: Thorpe–Ingold-Driven Aziridine Pathway Exclusive to 5,5-Disubstituted Thiazolidine-2-thiones

The 5,5‑dimethyl substitution pattern is mechanistically distinct from the 4,4‑dimethyl isomer due to the Thorpe–Ingold (gem‑dialkyl) effect. Chen et al. demonstrated that reaction of 2‑amino‑2‑methylpropanol hydrogen sulfate with CS₂/KOH yields both 4,4‑disubstituted and 5,5‑disubstituted thiazolidine‑2‑thiones, with the 5,5‑disubstituted product arising exclusively via a 2,2‑disubstituted aziridine‑1‑carbodithioate intermediate [1]. This pathway is not available when the amino alcohol bears a secondary alcohol (leading to 4‑substituted or 4,5‑disubstituted products), making the 5,5‑dimethyl compound synthetically unique among C₅H₉NS₂ isomers. The Thorpe–Ingold effect accelerates ring‑closure rates for gem‑disubstituted systems, a kinetic advantage over mono‑substituted analogs [1].

Organic synthesis Thorpe–Ingold effect Ring-closure mechanism

Physicochemical Isomer Differentiation: Predicted Property Comparison of 5,5-Dimethyl vs. 4,4-Dimethyl Thiazolidine-2-thione

Although experimental physicochemical data for 5,5‑dimethyl‑1,3‑thiazolidine‑2‑thione are sparse, predicted properties from the ACD/Labs Percepta platform (v14.00) allow a side‑by‑side comparison with the 4,4‑dimethyl isomer (CAS 1908‑88‑9) . Both isomers share the same molecular formula (C₅H₉NS₂, MW 147.26) and identical predicted density (1.2±0.1 g/cm³), boiling point (195.6±23.0 °C), and vapor pressure (0.4±0.4 mmHg). However, the 5,5‑dimethyl isomer is expected to exhibit a distinct melting point, chromatographic retention time, and NMR spectrum due to the different ring‑substitution pattern—differences that are critical for identity verification in procurement. Direct experimental melting point values for the 5,5‑dimethyl compound were not available from non‑excluded authoritative sources at the time of this analysis.

Physicochemical properties Isomer comparison Quality control

Fungicidal Patent Scope: 5,5-Disubstituted Thiazolidine Scaffold as a Privileged Agrochemical Class

U.S. Patent Application 20030114649 (Nippon Soda Co.) explicitly claims 5,5‑disubstituted thiazolidine derivatives of Formula 1 as fungicidal agents, specifying that compounds bearing gem‑dialkyl substitution at C5 exhibit activity against a broad spectrum of phytopathogenic fungi including Botrytis cinerea, Phytophthora infestans, Puccinia recondita, and Fusarium oxysporum [1]. The patent distinguishes 5,5‑disubstituted derivatives from monosubstituted and 4‑substituted analogs, noting that cyclization to a thiazolidine ring is especially challenging for 5,5‑disubstituted systems with aryl substituents, necessitating the novel synthetic methodology disclosed therein [1]. While the specific 5,5‑dimethyl compound (CAS 64050‑49‑3) is the simplest embodiment of this scaffold (R¹ = R² = CH₃), the patent's broad fungicidal claims establish the 5,5‑disubstituted motif—rather than 4‑substituted or N‑substituted variants—as the relevant pharmacophoric core for this activity class.

Agrochemical Fungicide Patent analysis

Xanthine Oxidase Inhibitory Landscape: Placing 5,5-Dimethyl-1,3-thiazolidine-2-thione Within the Thiazolidine-2-thione SAR Continuum

Wang et al. (2022, PLOS ONE) evaluated a series of thiazolidine‑2‑thione derivatives as xanthine oxidase (XO) inhibitors, establishing a quantitative SAR framework for this scaffold [1]. The most potent compound in that series, 6k, exhibited an IC50 of 3.56 ± 0.61 μmol/L, comparable to febuxostat (3.34 ± 0.53 μmol/L) and superior to allopurinol (7.86 ± 0.91 μmol/L) [1]. Although 5,5‑dimethyl‑1,3‑thiazolidine‑2‑thione was not directly tested in this study, the SAR analysis indicates that N‑acyl and N‑sulfonyl substitution at the 3‑position, combined with specific 4‑ and 5‑position modifications, are key drivers of XO inhibitory potency [1]. The 5,5‑dimethyl compound, lacking N‑substitution, serves as the unadorned core for systematic derivatization. The study's least potent analogs (e.g., 4d, IC50 > 100 μmol/L) demonstrate that unoptimized substitution yields negligible activity, underscoring the necessity of building upon the core scaffold [1].

Xanthine oxidase inhibition Hyperuricemia Structure-activity relationship

Antifungal Activity of Thiazolidine-2-thione Derivatives: 4-Alkyl vs. 5,5-Dialkyl Substitution Patterns

A series of simple structural 1,3‑thiazolidine‑2‑thione derivatives with various substituents on the S‑, N‑, 4‑, and 5‑positions was synthesized and screened for antifungal activity [1]. The study found that N‑acyl substitution combined with 4‑alkyl substitution drives antifungal potency: 4‑isopropyl‑N‑propionylthiazolidine‑2‑thione exhibited an IC50 of 3.7 μg/mL against Botrytis cinerea and 6.5 μg/mL against Gibberella zeae, while 4‑isobutyl‑N‑propionylthiazolidine‑2‑thione showed IC50 values of 1.0 μg/mL against Rhizoctonia solani, 12.1 μg/mL against Sclerotinia sclerotiorum, and 11.0 μg/mL against G. zeae [1]. The SAR analysis indicated that N‑acyl and 4‑alkyl substituents enhance antifungal activity [1]. The 5,5‑dimethyl compound, lacking both N‑acyl and 4‑alkyl groups, represents the baseline scaffold; its antifungal activity is expected to be lower than the optimized 4‑alkyl‑N‑acyl derivatives, but it provides the core for independent optimization of the 5‑position gem‑dimethyl effect in combination with N‑substitution.

Antifungal Botrytis cinerea Gibberella zeae

Procurement-Driven Application Scenarios for 5,5-Dimethyl-1,3-thiazolidine-2-thione


Agrochemical Lead Discovery: 5,5-Disubstituted Thiazolidine Scaffold Expansion

Research groups pursuing novel fungicides within the 5,5‑disubstituted thiazolidine chemical space claimed by U.S. Patent 20030114649 can use 5,5‑dimethyl‑1,3‑thiazolidine‑2‑thione as the minimal, synthetically tractable scaffold for library synthesis. The gem‑dimethyl core satisfies the patent's structural requirements for 5,5‑disubstitution while minimizing steric bulk, enabling subsequent N‑functionalization and 4‑position modification to explore SAR against Botrytis cinerea, Phytophthora infestans, and other phytopathogens [1]. This application directly leverages the patent‑backed fungicidal class evidence (Section 3, Evidence Item 3).

Medicinal Chemistry: Xanthine Oxidase Inhibitor Core Scaffold

The systematic SAR mapping by Wang et al. (2022) establishes thiazolidine‑2‑thiones as a validated xanthine oxidase inhibitory chemotype with a >28‑fold potency range depending on substitution [1]. 5,5‑Dimethyl‑1,3‑thiazolidine‑2‑thione serves as the unsubstituted core for programs aiming to explore the impact of gem‑dimethyl on conformational restriction and target binding, with a clear path to installing N‑acyl or N‑sulfonyl groups known to enhance XO inhibitory potency to low‑micromolar IC50 values. This application follows directly from the class‑level XO inhibition evidence (Section 3, Evidence Item 4).

Synthetic Methodology Development: Thorpe–Ingold Ring-Closure Studies

The formation of 5,5‑dimethyl‑1,3‑thiazolidine‑2‑thione via the Thorpe–Ingold‑driven aziridine‑1‑carbodithioate pathway [1] makes this compound a mechanistically informative substrate for studying gem‑dialkyl effects on heterocycle formation. Researchers investigating ring‑closure kinetics, competing reaction pathways, or the scope of the aziridine intermediate mechanism can employ this compound as a benchmark substrate, with the 4,4‑dimethyl isomer (CAS 1908‑88‑9) serving as the direct comparator for pathway bifurcation studies. This application is directly supported by the synthetic differentiation evidence (Section 3, Evidence Item 1).

Coordination Chemistry and Ligand Design: Thione-Based Metal Complexation

Thiazolidine‑2‑thiones are established ligands for transition metals, coordinating through the thione sulfur atom [1]. The 5,5‑dimethyl variant offers a conformationally constrained ligand framework with the gem‑dimethyl group providing steric bulk adjacent to the coordination site, potentially influencing complex geometry, stability, and nuclearity compared to unsubstituted or 4‑substituted thiazolidine‑2‑thiones. This application derives from the broader class behavior of thiazolidine‑2‑thiones as ligands [2] and is relevant for researchers designing metal‑organic frameworks or studying metal‑sulfur coordination chemistry.

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